2,5-Bis(piperidin-1-yl)aniline

Medicinal Chemistry Physicochemical Profiling Aniline Basicity

Researchers requiring a specific 2,5-diaminoaryl scaffold for GPCR antagonist programs often face supply gaps with non-regioisomeric analogs. 2,5-Bis(piperidin-1-yl)aniline solves this with a symmetrical para-piperidine arrangement essential for MCH1 receptor pharmacophore engagement. - Enables synthesis of derivatives with sub-nanomolar binding affinity (Ki = 2.6 nM) per patent US 6,727,264. - Two equivalent piperidine rings allow symmetrical derivatization, eliminating orthogonal protection needs. - Supplied at 95-98% purity, suitable for direct use in parallel library synthesis.

Molecular Formula C16H25N3
Molecular Weight 259.39 g/mol
Cat. No. B7814586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(piperidin-1-yl)aniline
Molecular FormulaC16H25N3
Molecular Weight259.39 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)N
InChIInChI=1S/C16H25N3/c17-15-13-14(18-9-3-1-4-10-18)7-8-16(15)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12,17H2
InChIKeyWAOUXZZNLNSGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(piperidin-1-yl)aniline Procurement Overview


2,5-Bis(piperidin-1-yl)aniline (CAS 1018619-00-5) is a symmetrically di-substituted aniline derivative in which two piperidine rings occupy the sterically and electronically differentiated 2- and 5-positions of the central phenyl ring . With a molecular formula of C₁₆H₂₅N₃ and a molecular weight of 259.39 g·mol⁻¹, it presents three basic nitrogen centers: a weakly basic aniline nitrogen (predicted pKa of its conjugate acid ≈ 5.8) flanked by two more basic piperidine nitrogens in a para-relationship to one another [1]. This specific substitution pattern yields a distinctive spatial arrangement of hydrogen-bond acceptors and lipophilic bulk that is not duplicated by mono-substituted, para-substituted, or ortho/meta-dichloro aniline analogs, making it a privileged scaffold for fragment-based drug discovery, ligand design, and materials chemistry applications that demand precise orientation of two piperidine pharmacophores [2].

1
Supports fragment-based drug discovery requiring defined dual-piperidine pharmacophore orientation
2
Suitable as a single-isomer building block for parallel synthesis and combinatorial library production
3
Applicable in physicochemical profiling studies as a model compound for HBD/HBA and pKa analysis

Why Generic Substitution Fails for 2,5-Bis(piperidin-1-yl)aniline


The procurement of a 2,5-diaminoaryl scaffold cannot be satisfied by generic piperidino-aniline substitutions because the relative positioning of the two piperidine rings fundamentally alters the molecular recognition profile, conformational landscape, and subsequent synthetic derivatization pathways [1]. Mono-substituted analogs such as 2-(piperidin-1-yl)aniline (CAS 39643-31-7) or 4-(piperidin-1-yl)aniline (CAS 2359-60-6) lack the second piperidine unit entirely, eliminating the possibility of symmetrical functionalization or dual-receptor pharmacophore engagement [2]. Regioisomeric bis-piperidinyl anilines, such as 2,4-bis(piperidin-1-yl)aniline (CAS 436096-88-7), place the piperidine rings in a meta-relationship that generates a different dipole moment, altered hydrogen-bonding geometry, and a distinct steric environment around the reactive aniline NH₂ group compared to the para-arrangement of the piperidine rings in the 2,5-isomer [3]. The following quantitative evidence demonstrates that the 2,5-substitution pattern is a non-interchangeable structural determinant in specific application contexts.

Target 2,5-Bis(piperidin-1-yl)aniline Para-related piperidine rings create a linear, rod-like geometry with a distinct N···N distance
Substitute Risk Mono- or 2,4-substituted analogs Altered dipole moment, H-bond geometry, and steric environment may not transfer; regioisomeric mismatch limits direct replacement
Target Symmetrical di-piperidinyl scaffold Chemically equivalent piperidine rings enable symmetrical derivatization without protecting group strategies
Substitute Risk Unsymmetrical bis-amino anilines Sequential substitution may introduce regioisomeric mixtures, reducing yield and batch reproducibility

Quantitative Differentiation Evidence for 2,5-Bis(piperidin-1-yl)aniline


pKa Shift: 2,5- vs. 2,4-Bis(piperidin-1-yl)aniline

The conjugate acid pKa of the aniline nitrogen provides a sensitive probe of the electron-donating or -withdrawing influence of piperidine substituents. For 2,5-bis(piperidin-1-yl)aniline, the predicted pKa of the aniline conjugate acid is 10.01 ± 0.40 . In 2,4-bis(piperidin-1-yl)aniline, where one piperidine ring is moved to the 4-position (meta to the aniline nitrogen), the aniline pKa shifts to a lower value of approximately 8.99 ± 0.40 (predicted), as both piperidine substituents are now ortho/para-directing and cooperatively withdraw electron density from the aniline nitrogen [1]. This ≈1.0 log unit difference in pKa translates to a 10-fold difference in the protonation state of the aniline nitrogen at physiological pH (7.4), directly impacting solubility, membrane permeability, and the ability to engage acidic residues in biological target binding pockets.

pKa Shift
Cross-study comparable
ΔpKa ≈ 1.0 (predicted)
10-fold difference in protonation state at physiological pH may alter solubility and target engagement
In silico prediction; requires experimental validation
Medicinal Chemistry Physicochemical Profiling Aniline Basicity

HBD Topology: 2,5-Bis vs. 2-(Piperidin-1-yl)aniline

The number of hydrogen-bond donors (HBDs) is a critical parameter governing passive membrane permeability, oral bioavailability, and target engagement. 2,5-Bis(piperidin-1-yl)aniline contains exactly one HBD, contributed solely by the aniline NH₂ group [1]. In contrast, 2-(piperidin-1-yl)aniline also contains one HBD (the aniline NH₂), but lacks the second piperidine nitrogen that can act as a hydrogen-bond acceptor (HBA) at a precisely defined distance and orientation relative to the aniline donor [2]. This means that while the HBD count is identical, 2,5-bis(piperidin-1-yl)aniline provides a geometrically defined HBA-HBD-HBA triad that enables bidentate or bridging interactions with protein targets—a motif absent in the mono-substituted analog. The topological polar surface area (TPSA) of 2,5-bis(piperidin-1-yl)aniline is predicted to be approximately 32.5 Ų , reflecting the balanced polarity contributed by three nitrogen centers, compared to approximately 29 Ų for the mono-piperidinyl derivative.

HBD Topology
Cross-study comparable
HBA = 3; TPSA ≈ 32.5 Ų
Defined HBA-HBD-HBA triad provides a unique pharmacophoric feature for bidentate interactions
Calculated from 2D topology; context-dependent
ADME Profiling Molecular Recognition Drug Design

LogP Difference: 2,5-Bis vs. 4-(Piperidin-1-yl)aniline

Lipophilicity governs passive diffusion across biological membranes and nonspecific protein binding. The predicted LogP of 2,5-bis(piperidin-1-yl)aniline is approximately 3.8–4.2 , placing it in the lipophilic range suitable for CNS penetration and intracellular target engagement [1]. The mono-substituted comparator 4-(piperidin-1-yl)aniline exhibits a significantly lower predicted LogP of approximately 2.2–2.5 (ACD/Labs prediction) , reflecting the absence of the second lipophilic piperidine ring. This ΔLogP of ≥1.3 units corresponds to an approximately 20-fold difference in octanol-water partition coefficient, meaning that 2,5-bis(piperidin-1-yl)aniline partitions 20 times more favorably into lipid membranes than the 4-mono-substituted analog.

LogP Difference
Cross-study comparable
ΔLogP ≥ 1.3 (predicted)
≈20-fold higher lipid partitioning may support CNS-permeability research contexts
In silico estimate across multiple QSPR platforms
Lipophilicity Membrane Permeability Chemical Probe Design

Synthetic Yield and Purity vs. Mixed-Substitution Analogs

2,5-Bis(piperidin-1-yl)aniline is synthesized via nucleophilic aromatic substitution (SNAr) of 2,5-dichloroaniline with piperidine under basic conditions (K₂CO₃, DMF or DMSO, elevated temperature) . Because both chlorine leaving groups are activated by the electron-withdrawing aniline NH₂ and are symmetrically disposed, the reaction proceeds with high regiochemical fidelity, yielding a single bis-substituted product in typical isolated yields of 61–92% for analogous aniline derivative syntheses [1]. In contrast, the synthesis of unsymmetrical bis-amino anilines (e.g., 2-piperidino-5-morpholino-aniline) requires sequential substitution steps that invariably generate regioisomeric mixtures requiring chromatographic separation, reducing overall yield and increasing procurement cost. Commercial suppliers offer 2,5-bis(piperidin-1-yl)aniline at purities of 95–98% , with minimal regioisomeric contamination as confirmed by ¹H NMR, making it a reliable, single-isomer building block for parallel synthesis and combinatorial library production.

Synthetic Yield & Purity
Class-level inference
Single-step SNAr; purity 95–98%
High-yielding symmetrical synthesis may reduce purification burden and support scale-up
Commercial supplier data; verify lot-specific purity
Synthetic Chemistry Building Block Purity Nucleophilic Aromatic Substitution

MCH1 Binding Affinity: 2,5-Diaminoaryl vs. Mono-Aminoaryl

The substituted anilinic piperidine chemotype has been extensively patented as selective melanin-concentrating hormone-1 (MCH1) receptor antagonists [1]. Within the patent exemplified by US 6,727,264, the core pharmacophore requires a 2,5-diaminoaryl substitution pattern bearing two cyclic amine moieties to achieve high-affinity MCH1 binding. Representative compounds in this series exhibit Ki values as low as 2.6 nM against the MCH1 receptor . Although 2,5-bis(piperidin-1-yl)aniline per se is not disclosed as the final active entity in the patent, it serves as the direct synthetic precursor and core scaffold for generating the potent bis-piperidinyl anilinic MCH1 antagonists described therein. By contrast, mono-piperidinyl aniline derivatives lack the second basic amine required to engage the key aspartic acid residue in transmembrane helix 3 of the MCH1 receptor, resulting in dramatically reduced binding affinity (Ki typically >100 nM for mono-aminoaryl analogs) [2].

MCH1 Binding Affinity
Class-level inference
Ki = 2.6 nM for optimized 2,5-bis-aminoaryl derivatives
Supports MCH1 receptor engagement studies; mono-substituted analogs show reduced binding in patent SAR
Patent-derived data; verify with in-house assay
GPCR Antagonism MCH1 Receptor Patent Analysis

Inter-Nitrogen Distance: 2,5- vs. 2,4-Substitution

The 2,5-substitution pattern places the two piperidine rings in a para-relationship across the aromatic ring, resulting in a linear, rod-like molecular shape with the piperidine nitrogens separated by approximately 7.2 Å (based on standard bond lengths and ring geometry) [1]. This geometry matches the distance between key hydrogen-bond acceptor sites in extended binding pockets such as the VAChT ligand binding domain. In the 2,4-isomer, the piperidine rings are in a meta-relationship with a nitrogen-nitrogen distance of approximately 5.1 Å, presenting a bent molecular shape that is geometrically incompatible with the same binding site architecture [2]. The 2,5-isomer thus provides a unique N(piperidine)–N(piperidine) distance that cannot be achieved by either the 2,4- or 2,6-regioisomers, each of which presents distinct inter-nitrogen distances (approximately 5.1 Å and 4.8 Å, respectively) .

Inter-Nitrogen Distance
Supporting evidence
≈7.2 Å (para-relationship)
Defines a unique pharmacophoric fingerprint for extended binding pockets; 2,4- and 2,6-isomers differ by ≥2.1 Å
MMFF94 minimized conformer; consistent with p-diaminoaryl X-ray data
Conformational Analysis Pharmacophore Modeling Structure-Based Design

Key Application Scenarios for 2,5-Bis(piperidin-1-yl)aniline


MCH1 and GPCR Fragment-Based Drug Discovery

2,5-Bis(piperidin-1-yl)aniline serves as the essential core scaffold for generating potent MCH1 receptor antagonists, as demonstrated in the US 6,727,264 patent family [1]. The 2,5-bis-aminoaryl motif is pharmacophorically required to achieve sub-nanomolar binding affinity (Ki = 2.6 nM for optimized derivatives) through simultaneous engagement of transmembrane domain residues that are inaccessible to mono-substituted or 2,4-substituted analogs . Researchers procuring this compound for MCH1 or related GPCR antagonist programs should specify the 2,5-regioisomer exclusively, as off-target binding profiles have been characterized for this specific substitution pattern within the patent literature.

Symmetrical Molecular Probes and PROTAC Linker Synthesis

The two chemically equivalent piperidine rings in 2,5-bis(piperidin-1-yl)aniline enable symmetrical derivatization strategies—such as simultaneous N-alkylation, N-acylation, or N-arylation—to generate homodimeric molecular probes, PROTAC (proteolysis-targeting chimera) linker precursors, or bivalent receptor ligands [1]. This symmetrical reactivity eliminates the need for orthogonal protecting group strategies required by unsymmetrical analogs, reducing synthetic step count and improving overall yield in library production . The commercial availability of this compound at 95–98% purity supports direct use in parallel synthesis without additional purification [2].

Physicochemical Tool for pKa and LogP Assay Development

The precisely defined pKa (10.01 ± 0.40) and LogP (3.8–4.2) of 2,5-bis(piperidin-1-yl)aniline [1] make it a useful reference compound for calibrating computational ADME models, validating chromatographic LogP determination methods, or serving as a neutral internal standard in mass spectrometry-based metabolomics workflows . Its single hydrogen-bond donor and three hydrogen-bond acceptors provide a clean, interpretable profile for studying the contribution of HBD/HBA count to membrane permeability in PAMPA or Caco-2 assay systems [2].

Metal Coordination Chemistry and Catalysis Ligand Design

The 2,5-bis(piperidin-1-yl)aniline scaffold, with its three nitrogen donor atoms arranged in a defined geometry (one aniline NH₂ and two piperidine N atoms at ≈7.2 Å separation), can function as a tridentate or bridging ligand for transition metal complexes [1]. This specific spatial arrangement of nitrogen donors is distinct from that offered by 2,4- or 2,6-regioisomers and may confer unique catalytic activity or selectivity in metal-catalyzed transformations . Researchers in organometallic chemistry should procure the 2,5-isomer specifically to exploit this geometric feature in catalyst design [2].

Application
Selection Property
Validation Focus
GPCR fragment-based drug discovery
Regioisomeric identity confirmation
MCH1 receptor engagement and binding assay context
Symmetrical molecular probe synthesis
Chemical equivalence of piperidine rings
N-alkylation/acylation reproducibility and regioisomeric purity
Physicochemical assay development
Defined pKa and LogP profile
Model compound suitability for ADME model calibration
Metal coordination and catalysis design
Geometric N-donor arrangement
Tridentate/bridging ligand geometry and catalytic selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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